リシン-メトトレキセート

概要

説明

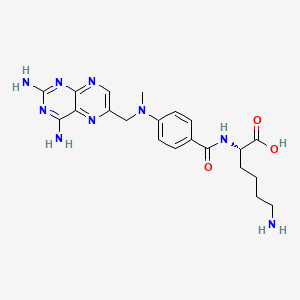

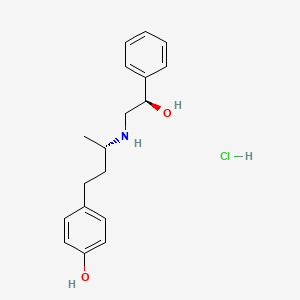

Lysine-methotrexate is a conjugate of the anticancer drug methotrexate (MTX) and the amino acid lysine . The conjugation of methotrexate to poly (L-lysine) markedly increases its cellular uptake and offers a new way to overcome drug resistance related to deficient transport .

Synthesis Analysis

To enhance its delivery to the brain, MTX was reversibly conjugated with L-Lysine by an amide linkage .

Molecular Structure Analysis

The structure of the prodrug was confirmed by 1H-NMR, 13C-NMR, and Mass . The m/e (mass to charge ratio) fragment was found at [M+H] 711.32 in Mass spectra .

Chemical Reactions Analysis

The conjugation of methotrexate to lysine involves the reaction of an activated carboxylic acid moiety with a lysine residue, resulting in an amide bond linkage between the antibody and the payload .

Physical and Chemical Properties Analysis

The lysine-methotrexate conjugate is a light yellow solid with a yield of 55% and a melting point of 173.89 C. The elemental analysis for C32H46N12O7 calculated C (54.07%), H (6.52%), N (23.65%) and found C (54.05%), H (6.56%), N (23.70%) .

科学的研究の応用

脳への送達強化

リシン-メトトレキセートは、抗がん剤であるメトトレキセート (MTX) の脳への送達を向上させるために開発されました . メトトレキセートは血液脳関門 (BBB) を横切る透過性が低いため、脳腫瘍の治療には適していません . リシンとの可逆的コンジュゲートを作成することにより、メトトレキセートの脳への利用率と適用範囲が向上しました .

内因性輸送システムの利用

リシン-メトトレキセートコンジュゲートの開発は、BBBにおけるリシンの内因性輸送システムを利用しました . このアプローチは、体の自然なシステムを活用して薬物送達を強化します。

安定性と代謝研究

リシン-メトトレキセートコンジュゲートは、生理学的pHで安定であることがわかっています . この安定性により、コンジュゲートは脳内でメトトレキセートをゆっくりと放出するために十分に循環することができます .

生体内分布研究

99mTc放射性同位体を用いた生体内分布研究により、リシン-メトトレキセートプロドラッグは、親薬物の薬物動態パラメーターと比較して、脳内のメトトレキセートのレベルを有意に増加させたことが示されました .

高度な分光法

リシン-メトトレキセートコンジュゲートは、IR、NMR、MSなどの高度な分光法を用いて特性評価されています . これらの技術は、プロドラッグの構造を確認しました .

脳透過性の向上

メトトレキセートの脳透過性は、リシン-メトトレキセートコンジュゲートによって有意に強化されました . この改善により、メトトレキセートの脳腫瘍治療における有効性が向上する可能性があります。

作用機序

Target of Action

Lysine-Methotrexate is a conjugate of the anticancer drug Methotrexate (MTX) and the amino acid Lysine . The primary target of Methotrexate is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition leads to the suppression of inflammation and prevention of cell division .

Mode of Action

Methotrexate competitively inhibits DHFR, an enzyme that participates in the tetrahydrofolate synthesis . This inhibition leads to a decrease in purine and pyrimidine synthesis, inhibiting cell proliferation, especially in cells like T-lymphocytes . The conjugation of Methotrexate with Lysine enhances its delivery to the brain by capitalizing on the endogenous transport system of Lysine at the blood-brain barrier .

Biochemical Pathways

Methotrexate impacts the expression and activity of conserved metabolic pathways . It alters the human gut microbiota, leading to shifts in the gut microbiota associated with the clinical drug response . Methotrexate also interrupts the DNA synthesis, which has been widely used in many forms of cancer .

Pharmacokinetics

It’s known that methotrexate has poor permeability across the blood-brain barrier (bbb), making it unsuitable for brain tumor applications . The conjugation of Methotrexate with Lysine improves its brain availability and scope of application .

Result of Action

The molecular and cellular effects of Lysine-Methotrexate involve reducing cell proliferation, increasing the rate of apoptosis of T cells, altering the expression of cellular adhesion molecules, influencing the production of cytokines, and affecting humoral responses and bone formation . The conjugate significantly increases the level of Methotrexate in the brain when compared with the pharmacokinetic parameter of the parent drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lysine-Methotrexate. For instance, the gut microbiota can be altered by Methotrexate, which can impact the drug’s response . .

Safety and Hazards

将来の方向性

Antibody-drug conjugates (ADCs) are promising cancer therapeutics with minimal toxicity as compared to small cytotoxic molecules alone and have shown the evidence to overcome resistance against tumor and prevent relapse of cancer . The development of site-specific conjugation methodologies for constructing homogeneous ADCs is an especially promising path to improving ADC design .

生化学分析

Biochemical Properties

Lysine-Methotrexate interacts with several enzymes, proteins, and other biomolecules. Methotrexate, a component of the conjugate, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme for intracellular folate metabolism . This inhibition leads to decreased levels of tetrahydrofolate coenzymes, resulting in the inhibition of thymidylate and DNA biosynthesis, as well as purine biosynthesis .

Cellular Effects

Lysine-Methotrexate has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase the level of methotrexate in the brain, suggesting an enhanced ability to cross the blood-brain barrier . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism within the brain.

Molecular Mechanism

The molecular mechanism of Lysine-Methotrexate primarily involves the action of methotrexate. Methotrexate inhibits dihydrofolate reductase, thereby disrupting the synthesis of DNA, RNA, thymidylates, and proteins . This inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Temporal Effects in Laboratory Settings

Methotrexate, a component of the conjugate, has been shown to have a half-life of about 7 hours following oral, subcutaneous, or intramuscular dosage .

Dosage Effects in Animal Models

The effects of Lysine-Methotrexate at different dosages in animal models have not been extensively studied. Methotrexate, a component of the conjugate, has been shown to have varying effects at different dosages. For instance, a dosage of 25 mg/kg (once, intraperitoneally) and 2.5 mg/kg (3-time subcutaneously) of methotrexate are considered good choices for developing a mucositis animal model .

Metabolic Pathways

Lysine-Methotrexate likely participates in several metabolic pathways due to the presence of methotrexate. Methotrexate is involved in the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .

Transport and Distribution

Lysine-Methotrexate is likely transported and distributed within cells and tissues via specific transporters. Methotrexate, a component of the conjugate, is known to require transporters for its movement across cell membranes due to its low lipid solubility .

Subcellular Localization

Methotrexate, a component of the conjugate, is known to exert its effects primarily in the cytoplasm where it inhibits dihydrofolate reductase

特性

IUPAC Name |

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJQLWAFDLUGV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001221 | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-56-3 | |

| Record name | Lysine-methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)

![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)

![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)

![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)

![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)

![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)

![(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one](/img/structure/B1675721.png)